Dexrazoxane is a cyclic derivative of ethylenediaminetetraacetic acid, classified as a cardioprotective agent. It is primarily utilized to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, such as doxorubicin and daunorubicin. The compound was first discovered in 1972 and is marketed under various brand names, including Zinecard. Its chemical formula is with a molar mass of approximately 268.27 g/mol .
The precise mechanism by which dexrazoxane protects the heart is still being elucidated. The prevailing theory suggests that it chelates iron, a metal ion involved in the generation of free radicals by anthracyclines. These free radicals are thought to be responsible for cardiotoxicity []. By chelating iron, dexrazoxane may prevent the formation of these damaging radicals, thereby protecting heart muscle cells.
Dexrazoxane is generally well-tolerated, but some side effects can occur. The most common side effects include nausea, vomiting, and low blood cell counts, particularly white blood cells []. Dexrazoxane is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].
Dexrazoxane is a medication currently approved for use in the United States to help reduce cardiotoxicity (heart damage) caused by specific chemotherapy drugs, particularly anthracyclines like doxorubicin []. However, its potential applications extend beyond this approved use, and researchers are actively exploring its properties in various scientific contexts. Here's a breakdown of some key areas of research:
Dexrazoxane functions mainly through two mechanisms:
The compound undergoes hydrolysis to produce active metabolites that enhance its chelating properties, particularly in the presence of iron .
Dexrazoxane exhibits significant biological activity as a cardioprotective agent. It has been shown to:
The synthesis of dexrazoxane involves several steps:
Dexrazoxane is primarily used in oncology for:
Dexrazoxane has been evaluated for interactions with various drugs:
Several compounds share similarities with dexrazoxane in terms of structure or function:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid | Iron chelation | Linear structure; less cell membrane penetration |
Deferasirox | Iron chelation | Oral bioavailability; used for chronic iron overload |
Amifostine | Free radical scavenger | Protects against radiation-induced toxicity; different mechanism |
Topotecan | Topoisomerase I inhibitor | Different target enzyme; used in cancer therapy |
Dexrazoxane stands out due to its dual mechanism involving both iron chelation and topoisomerase II inhibition, providing comprehensive protection against anthracycline-induced cardiotoxicity while minimizing DNA damage compared to traditional chemotherapeutics .
High Performance Liquid Chromatography represents the cornerstone analytical technique for comprehensive impurity profiling of dexrazoxane pharmaceutical preparations. The development of robust analytical methods requires systematic optimization of chromatographic parameters to achieve optimal separation of the active pharmaceutical ingredient from its related substances and degradation products [1] [2].
The selection of appropriate stationary phases constitutes a critical element in method development. Research investigations have demonstrated that reverse-phase chromatography using Kromasil C18 columns (250 × 4.6 mm, 5 μm particle size) provides superior resolution for dexrazoxane and its impurities [3] [4]. The octadecylsilane bonded phase offers excellent retention characteristics for the moderately polar dexrazoxane molecule while maintaining adequate separation from related substances.
Mobile phase composition optimization involves careful consideration of both aqueous and organic components. Studies have established that a quaternary mobile phase system consisting of methanol, 5% orthophosphoric acid, 0.01 M ammonium dihydrogen phosphate, and tetrahydrofuran in ratios of 10:40:30:20 (v/v) at pH 4.2 provides optimal chromatographic performance [4] [5]. This composition ensures adequate ionization suppression while maintaining peak symmetry and resolution.
Advanced impurity profiling methodologies have successfully identified and characterized multiple process-related impurities in dexrazoxane formulations. Comprehensive studies utilizing gradient elution systems with low-density bonding columns have demonstrated effective separation of main degradation impurities with enhanced retention and theoretical plate numbers [1] [6]. The analytical approach incorporates system suitability testing with resolution criteria between dexrazoxane peaks and adjacent impurity peaks meeting regulatory requirements.
Detection wavelength optimization at 272 nm provides maximum sensitivity for dexrazoxane quantification while maintaining selectivity for impurity detection [3] [4]. The method demonstrates excellent linearity over concentration ranges of 0.1 to 0.9 mg/mL with correlation coefficients exceeding 0.9998, indicating superior analytical performance for routine quality control applications.
Table 1: High Performance Liquid Chromatography Method Development Parameters for Dexrazoxane Impurity Profiling
Parameter | Optimized Value | Alternative Options |
---|---|---|
Column Type | Kromasil C18 | Hypersil BDS C18 |
Column Dimensions | 250 × 4.6 mm, 5 μm | 150 × 4.6 mm, 5 μm |
Mobile Phase A | 5% Orthophosphoric acid in water | 0.1% TFA in water |
Mobile Phase B | Methanol:THF (10:20, v/v) | Acetonitrile |
Flow Rate (mL/min) | 1.0 | 1.5 |
Detection Wavelength (nm) | 272 | 280 |
Column Temperature (°C) | Ambient (25) | 40 |
Injection Volume (μL) | 10-20 | 20 |
Run Time (min) | 12 | 15 |
Retention Time (min) | 7.005 | 8.5 |
Resolution (Rs) | >2.0 | >1.5 |
Theoretical Plates | >2000 | >3000 |
Tailing Factor | 1.84 | <2.0 |
The enantioselective analysis of dexrazoxane requires sophisticated chromatographic approaches due to the presence of a stereogenic center in the molecular structure. Dexrazoxane represents the S-enantiomer of the racemic mixture razoxane, necessitating precise analytical methods for enantiomeric purity assessment and quantification of the undesired R-enantiomer (levrazoxane) [7] [8].
Systematic chiral chromatographic screening employing multiple High Performance Liquid Chromatography modes on polysaccharide-based chiral columns has established optimal separation conditions. The immobilized polysaccharide-based chiral stationary phase CHIRALPAK IE-3 demonstrates superior enantioselectivity for razoxane enantiomers [7] [8]. This chiral selector provides excellent discrimination between dexrazoxane and levrazoxane through stereoselective interactions with the chiral center.
Hydrophilic Interaction Liquid Chromatography mode utilizing CHIRALPAK IE-3 columns achieves remarkable chromatographic resolution with values not less than 8 between enantiomers [7] [8]. The separation mechanism involves differential retention based on hydrogen bonding and polar interactions between the analytes and the immobilized chiral selector.
The development of sensitive and high-throughput chiral separation methods requires careful optimization of mobile phase composition. Research has demonstrated that aqueous 10 mM ammonium bicarbonate combined with organic modifier mixtures in ratios of 70:30 (v/v) organic to aqueous phases provides optimal enantiomeric separation [7] [8]. The mobile phase pH and ionic strength significantly influence chiral recognition and resolution.
Alternative chiral separation approaches utilizing capillary electrophoresis with cyclodextrin-based chiral selectors offer complementary analytical capabilities. These methods demonstrate particular utility for pharmaceutical applications requiring rapid analysis and minimal sample consumption [9] [10].
Table 2: Chiral Separation Method Parameters for Dexrazoxane Enantiomeric Resolution
Parameter | CHIRALPAK IE-3 | Alternative CSP |
---|---|---|
Chiral Stationary Phase | Polysaccharide-based | Cellulose derivative |
Column Dimensions | 250 × 4.6 mm | 150 × 4.6 mm |
Mobile Phase Composition | 10 mM Ammonium bicarbonate | 20 mM Ammonium acetate |
Buffer Concentration | 10 mM | 20 mM |
Organic Modifier Ratio | 70:30 (organic:aqueous) | 60:40 |
Flow Rate (mL/min) | 1.0 | 0.8 |
Detection Wavelength (nm) | 254 | 280 |
Temperature (°C) | 25 | 30 |
Resolution (Rs) | ≥8.0 | ≥6.0 |
Limit of Detection (μg/mL) | 0.0037 | 0.005 |
Limit of Quantitation (μg/mL) | 0.011 | 0.015 |
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification and confirmation for dexrazoxane and its related impurities. Comprehensive one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques enable complete structural elucidation and assignment of all carbon and proton resonances [11] [12].
Proton Nuclear Magnetic Resonance spectra of dexrazoxane exhibit characteristic resonances corresponding to the stereogenic methyl group at δ 1.15 ppm (doublet, 3H), the methine proton at δ 4.08 ppm (multiplet, 1H), and multiple methylene proton signals in the range δ 2.45-4.35 ppm representing the piperazine ring systems [11] [13]. The chemical shift patterns provide unambiguous identification of the molecular framework and substitution patterns.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbonyl carbon resonances at δ 170.5 and 171.2 ppm characteristic of the amide functional groups [11] [13]. The methyl carbon appears at δ 18.2 ppm, while the stereogenic carbon resonates at δ 55.8 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm carbon multiplicities and provide definitive assignment of quaternary, tertiary, secondary, and primary carbon atoms.
Two-dimensional Nuclear Magnetic Resonance techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity patterns and long-range coupling relationships essential for complete structural confirmation [11].
Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in dexrazoxane. The technique offers rapid identification capabilities and serves as an effective fingerprinting method for quality control applications [14].
The infrared spectrum of dexrazoxane exhibits characteristic absorption bands for amide functional groups, including N-H stretching vibrations in the region 3200-3400 cm⁻¹ and strong C=O stretching absorptions at 1630-1680 cm⁻¹ [15]. Aliphatic C-H stretching vibrations appear in the range 2850-2980 cm⁻¹, while C-N stretching modes are observed at 1200-1350 cm⁻¹.
The piperazine ring system contributes characteristic deformation bands in the fingerprint region below 1000 cm⁻¹, providing additional structural confirmation [15] [16]. The intensity and position of these vibrational modes serve as diagnostic markers for compound identification and purity assessment.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Electrospray ionization mass spectrometry produces the molecular ion [M+H]⁺ at m/z 268, corresponding to the protonated molecular ion of dexrazoxane [11] [2].
Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways that provide structural confirmation and enable differentiation from related compounds. Common fragmentation patterns include loss of water (m/z 250), loss of acetyl groups (m/z 225), and sequential ring cleavages producing characteristic fragment ions [11] [17].
High-resolution mass spectrometry coupled with accurate mass measurements enables determination of molecular formulas for fragment ions, providing additional structural confirmation. The fragmentation patterns serve as molecular fingerprints for compound identification and impurity characterization [11] [18].
Table 3: Nuclear Magnetic Resonance Spectroscopic Identification Markers for Dexrazoxane
Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity (DEPT) |
---|---|---|---|
CH₃ group | 1.15 (d, 3H) | 18.2 | CH₃ |
CH group | 4.08 (m, 1H) | 55.8 | CH |
CH₂-N (ring) | 3.65-3.85 (m, 4H) | 45.2, 47.1 | CH₂ |
CH₂-N (chain) | 2.45-2.65 (m, 2H) | 58.3 | CH₂ |
C=O (amide) | N/A | 170.5, 171.2 | C |
CH₂ (ring) | 3.95-4.15 (m, 4H) | 43.8, 44.5 | CH₂ |
N-CH₂-CO | 4.25-4.35 (m, 2H) | 49.2 | CH₂ |
Quaternary C | N/A | 165.8 | C |
Table 4: Fourier Transform Infrared Characteristic Peaks for Dexrazoxane
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch (amide) | 3200-3400 | Medium-Strong | Primary/Secondary amide |
C-H stretch (aliphatic) | 2850-2980 | Medium | CH₃, CH₂ groups |
C=O stretch (amide) | 1630-1680 | Strong | Amide carbonyl |
C-N stretch | 1200-1350 | Medium | C-N bond in ring |
C-H bend (methyl) | 1370-1450 | Medium | Methyl bending |
N-H bend (amide II) | 1520-1560 | Medium | Amide N-H bending |
C-O stretch | 1050-1150 | Medium | C-O in ring system |
Ring deformation | 800-900 | Weak | Piperazine ring |
Table 5: Mass Spectrometry Fragmentation Patterns for Dexrazoxane
Fragment Ion (m/z) | Formula | Relative Intensity (%) | Fragmentation Pathway |
---|---|---|---|
268 [M+H]⁺ | C₁₁H₁₇N₄O₄⁺ | 100 (Base peak) | Molecular ion |
250 | C₁₁H₁₅N₄O₃⁺ | 45 | Loss of H₂O |
225 | C₁₀H₁₃N₄O₃⁺ | 30 | Loss of CH₃CO |
197 | C₉H₁₃N₂O₃⁺ | 25 | Loss of piperazine ring |
169 | C₈H₁₃N₂O₂⁺ | 40 | Loss of additional CO |
141 | C₆H₉N₂O₂⁺ | 35 | Ring fragmentation |
113 | C₅H₉N₂O⁺ | 20 | Further ring opening |
85 | C₄H₉N₂⁺ | 15 | Alkyl fragment |
The development and validation of stability-indicating analytical methods for dexrazoxane follows International Council for Harmonisation Q2(R2) guidelines for analytical procedure validation [19] [20]. These comprehensive protocols ensure analytical methods demonstrate adequate specificity, accuracy, precision, linearity, range, and robustness for intended pharmaceutical applications.
Stability-indicating methods must demonstrate the ability to measure dexrazoxane accurately in the presence of its degradation products, process-related impurities, and excipients without interference [21]. The analytical procedures undergo forced degradation studies under conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation to evaluate method specificity [22].
Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments. Multiple analytical runs performed under identical conditions demonstrate method reproducibility, with relative standard deviation values typically required to be less than 2.0% for pharmaceutical applications [4] [19].
System suitability testing ensures consistent analytical performance through evaluation of parameters including resolution, theoretical plates, tailing factor, and retention time reproducibility [19] [20]. These criteria must be met for each analytical run to ensure reliable quantitative results.
Robustness testing evaluates method performance under deliberately varied analytical conditions including flow rate variations, column temperature changes, mobile phase composition modifications, and different instrument configurations [19] [24]. The method must demonstrate consistent performance across these variations to ensure reliable routine application.
Stability assessment of analytical solutions determines holding times for prepared samples and standard solutions. Physical and chemical stability studies establish appropriate storage conditions and maximum holding periods before analysis [25] [26]. These studies ensure analytical integrity throughout the sample analysis period.
Method transfer protocols enable successful implementation across multiple analytical laboratories while maintaining analytical performance standards [19] [20]. Comprehensive documentation and training ensure consistent application of validated analytical procedures for routine quality control testing.
Table 6: Analytical Method Validation Parameters
Parameter | Dexrazoxane | Impurity A | Impurity B |
---|---|---|---|
Linearity Range (mg/mL) | 0.1-0.9 | 0.05-0.5 | 0.05-0.5 |
Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9993 |
Accuracy (% Recovery) | 100.03 | 98.5-102.1 | 97.8-101.5 |
Precision (% RSD) | 0.03184 | 1.2 | 1.5 |
LOD (μg/mL) | 0.31 | 0.15 | 0.18 |
LOQ (μg/mL) | 0.96 | 0.45 | 0.52 |
Robustness | Robust | Robust | Robust |
System Suitability | Compliant | Compliant | Compliant |
Irritant